molecular formula C38H86O16Si4 B12712449 4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane CAS No. 93778-28-0

4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane

Cat. No.: B12712449
CAS No.: 93778-28-0
M. Wt: 911.4 g/mol
InChI Key: ZFGKRUSODAXGST-UHFFFAOYSA-N
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Description

4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple ethoxy and siloxy groups. This compound is primarily used as a coupling agent and cross-linking agent in various industrial applications.

Preparation Methods

The synthesis of 4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane typically involves the reaction of triethoxysilane with a suitable organic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic acids and bases. .

Scientific Research Applications

4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. This is facilitated by the presence of multiple ethoxy and siloxy groups, which can undergo hydrolysis and condensation reactions. The molecular targets include silica surfaces and various organic polymers, leading to enhanced material properties such as increased strength, durability, and resistance to environmental degradation .

Comparison with Similar Compounds

Properties

CAS No.

93778-28-0

Molecular Formula

C38H86O16Si4

Molecular Weight

911.4 g/mol

IUPAC Name

triethoxy-[3-[1,2,2-tris(3-triethoxysilylpropoxy)ethoxy]propyl]silane

InChI

InChI=1S/C38H86O16Si4/c1-13-43-55(44-14-2,45-15-3)33-25-29-39-37(40-30-26-34-56(46-16-4,47-17-5)48-18-6)38(41-31-27-35-57(49-19-7,50-20-8)51-21-9)42-32-28-36-58(52-22-10,53-23-11)54-24-12/h37-38H,13-36H2,1-12H3

InChI Key

ZFGKRUSODAXGST-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCCC[Si](OCC)(OCC)OCC)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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